![molecular formula C24H17N5O3 B2975311 4-Imino-3-phenyl-6-(3-phenoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-94-4](/img/structure/B2975311.png)
4-Imino-3-phenyl-6-(3-phenoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
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Description
Scientific Research Applications
Antimicrobial Applications
Design and synthesis of triazole derivatives have demonstrated significant antimicrobial activities against various microorganisms, suggesting potential applications of similar compounds in developing new antimicrobial agents (Xu Zhao et al., 2012).
Chemical Synthesis and Polymerization
Research into the synthesis and polymerization of compounds with complex heterocyclic structures, including those related to triazoline diones, highlights the importance of these chemical processes in creating new materials with potential applications in drug delivery and material science (Natalie E. Göppert et al., 2022).
Bioconjugation and Chemical Biology
Studies on bioconjugation strategies using cyclic diazodicarboxamides demonstrate the utility of these compounds in investigating biomolecular structure and function, potentially offering a method to advance chemical biology techniques (Nat. Struct et al., 2010).
Analytical Chemistry
Application of triazoline dione derivatives in analytical chemistry, for instance, in enhancing the sensitivity of assays for biomolecules such as vitamin D3 in human plasma, suggests potential research applications of similar compounds in improving analytical methods (T. Higashi et al., 2003).
Photopharmacology and Material Studies
Research into the photo-induced reactions of cyclic azodicarbonyl derivatives in aqueous environments, leading to the development of carbamoyl formazans as photo-switchable linkers, indicates potential applications in photopharmacology and material science, demonstrating the diverse utility of these compounds in scientific research (Zheng Yuanqin et al., 2021).
properties
IUPAC Name |
4-amino-6-(3-phenoxyphenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3/c25-21-19-20(27-24(31)29(21)16-9-3-1-4-10-16)23(30)28-22(26-19)15-8-7-13-18(14-15)32-17-11-5-2-6-12-17/h1-14H,25H2,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVYIQCLLQGEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC(=CC=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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